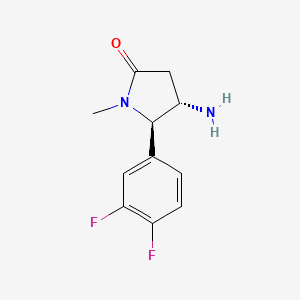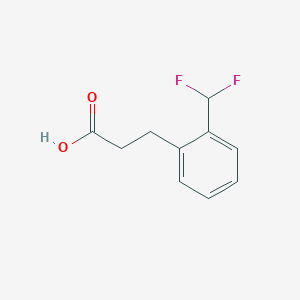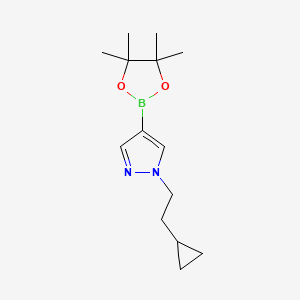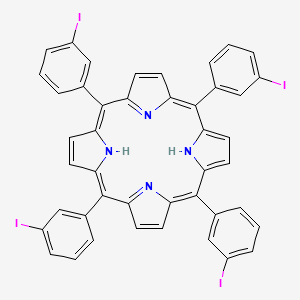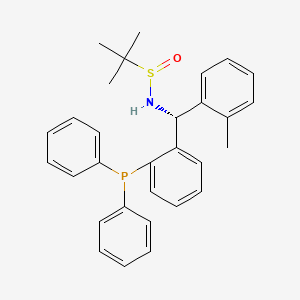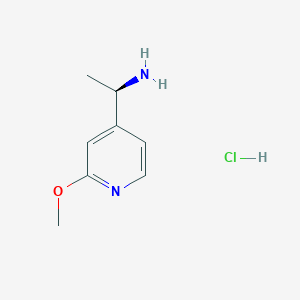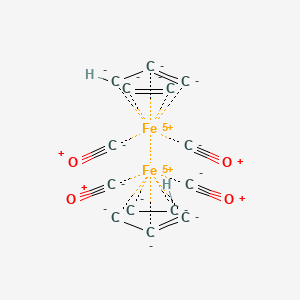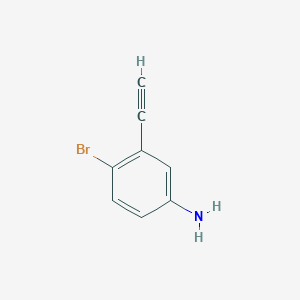
4-Bromo-3-ethynylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 4-position and an ethynyl group at the 3-position. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethynylaniline typically involves a multi-step process:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 4-Bromo-3-ethynylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Heck couplings, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira couplings.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Anilines: When the bromine atom is replaced.
Coupled Products: When the ethynyl group participates in coupling reactions.
科学的研究の応用
4-Bromo-3-ethynylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Medicinal Chemistry:
作用機序
The mechanism of action of 4-Bromo-3-ethynylaniline in chemical reactions involves:
Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through an electrophilic aromatic substitution mechanism.
Coupling Reactions: The ethynyl group can form new carbon-carbon bonds through palladium-catalyzed coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
4-Bromoaniline: Similar structure but lacks the ethynyl group.
3-Ethynylaniline: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-3-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
特性
分子式 |
C8H6BrN |
|---|---|
分子量 |
196.04 g/mol |
IUPAC名 |
4-bromo-3-ethynylaniline |
InChI |
InChI=1S/C8H6BrN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 |
InChIキー |
WWYUMYWYLIJDCK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC(=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
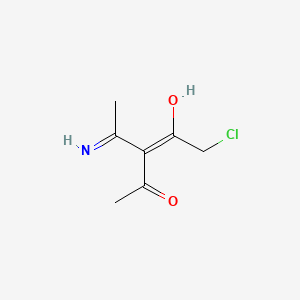
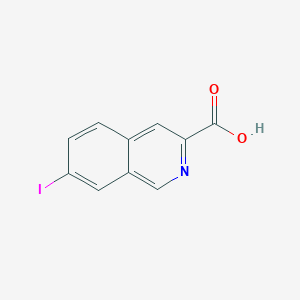
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
